molecular formula C28H28N4O2 B12605818 2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-

2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-

Cat. No.: B12605818
M. Wt: 452.5 g/mol
InChI Key: SZNRFIIJAQIFOJ-VWLOTQADSA-N
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Description

2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a biphenyl group, and a benzimidazole moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the biphenyl group and the benzimidazole moiety. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidinecarboxamide, N-(2-methyl-1-naphthalenyl)-, (2S)-
  • 2-Pyrrolidinecarboxamide, N-[(1S)-3-[4-[2-[4-[[[trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]amino]carbonyl]phenyl]ethynyl][1,4’-bipiperidin]-1’-yl]-1-[4-(4-methyl-5-thiazolyl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-5-isoxazolyl)-1-oxobutyl]-, (2S,4R)-

Uniqueness

2-Pyrrolidinecarboxamide, N-[1,1’-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)- stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

IUPAC Name

(2S)-1-[3-(1-methylbenzimidazol-2-yl)propanoyl]-N-(2-phenylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C28H28N4O2/c1-31-24-15-8-7-14-23(24)29-26(31)17-18-27(33)32-19-9-16-25(32)28(34)30-22-13-6-5-12-21(22)20-10-3-2-4-11-20/h2-8,10-15,25H,9,16-19H2,1H3,(H,30,34)/t25-/m0/s1

InChI Key

SZNRFIIJAQIFOJ-VWLOTQADSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1CCC(=O)N3CCC[C@H]3C(=O)NC4=CC=CC=C4C5=CC=CC=C5

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCC(=O)N3CCCC3C(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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